molecular formula C14H8BrI B14219120 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene CAS No. 832744-30-6

1-[(4-Bromophenyl)ethynyl]-3-iodobenzene

Cat. No.: B14219120
CAS No.: 832744-30-6
M. Wt: 383.02 g/mol
InChI Key: HYLUYKXACVMGKI-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)ethynyl]-3-iodobenzene is an organic compound with the molecular formula C14H8BrI It is a derivative of benzene, featuring both bromine and iodine atoms attached to the benzene ring through an ethynyl linkage

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon .

For industrial production, the process may be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

1-[(4-Bromophenyl)ethynyl]-3-iodobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene largely depends on its application. In organic synthesis, its reactivity is influenced by the presence of the bromine and iodine atoms, which can act as leaving groups in substitution reactions. In material science, its electronic properties are exploited to enhance the performance of semiconductors and OLEDs. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1-[(4-Bromophenyl)ethynyl]-3-iodobenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual halogenation, which provides versatility in various chemical reactions and applications.

Properties

CAS No.

832744-30-6

Molecular Formula

C14H8BrI

Molecular Weight

383.02 g/mol

IUPAC Name

1-bromo-4-[2-(3-iodophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrI/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H

InChI Key

HYLUYKXACVMGKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

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